Methyl 3-oxobut-1-yn-1-yl carbonate
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Overview
Description
Methyl 3-oxobut-1-yn-1-yl carbonate is an organic compound with a unique structure that combines a carbonate group with an alkyne and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxobut-1-yn-1-yl carbonate can be synthesized through the reaction of propargyl alcohol with carbon dioxide in the presence of a phosphine catalyst. This reaction typically occurs under ambient temperature and pressure, making it an efficient and environmentally friendly method . The reaction conditions can be optimized to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and catalysts. The scalability of the synthesis process makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxobut-1-yn-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-oxobut-1-yn-1-yl carbonate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl 3-oxobut-1-yn-1-yl carbonate involves its ability to undergo various chemical transformations. The carbonate group can participate in cycloaddition reactions, while the alkyne and ketone groups provide sites for further functionalization. These reactions are often catalyzed by phosphine or other nucleophilic catalysts, which facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Propargyl Compounds: Compounds containing the propargyl group, such as propargyl alcohol and propargyl bromide, share similar reactivity and applications.
Cyclic Carbonates: These compounds, formed through the reaction of carbon dioxide with various alcohols, have similar chemical properties and applications.
Alkyne Derivatives: Compounds with alkyne groups, such as alkynyl phosphonates, exhibit similar reactivity in cycloaddition and substitution reactions.
Uniqueness
Methyl 3-oxobut-1-yn-1-yl carbonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form cyclic carbonates and other derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
344245-70-1 |
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Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
methyl 3-oxobut-1-ynyl carbonate |
InChI |
InChI=1S/C6H6O4/c1-5(7)3-4-10-6(8)9-2/h1-2H3 |
InChI Key |
LNZHVONNOFPCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#COC(=O)OC |
Origin of Product |
United States |
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